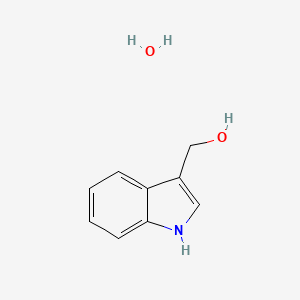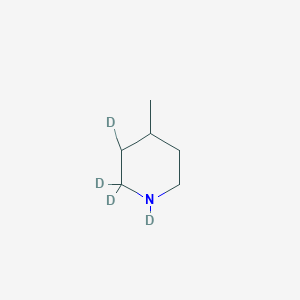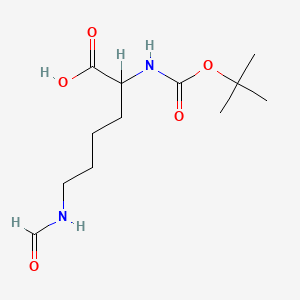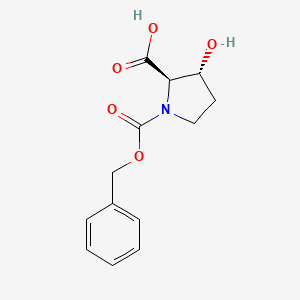
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is not fully understood. However, it has been proposed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it has been suggested that this compound may act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and has shown potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer and has shown promising results in inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate. One area of research is the development of new synthesis methods that may improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in various applications.
Synthesis Methods
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-chloro-3-oxopropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate as a white solid.
Scientific Research Applications
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has potential applications in various scientific fields. It has been studied for its antimicrobial activity and has shown promising results against various bacteria and fungi. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
CAS RN |
1206185-14-9 |
|---|---|
Product Name |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.75974 |
synonyms |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








